molecular formula C13H21N B112513 Benzyldiisopropylamine CAS No. 34636-09-4

Benzyldiisopropylamine

Cat. No. B112513
CAS RN: 34636-09-4
M. Wt: 191.31 g/mol
InChI Key: GOTQULLXGZGQMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyldiisopropylamine (BDIPA) is a chemical compound with the molecular formula C13H21N . It is also known by other names such as N-benzyl-N-isopropylpropan-2-amine . It is used for research and development purposes .


Molecular Structure Analysis

BDIPA has a molecular weight of 191.313 Da . It contains a total of 35 bonds, including 14 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 tertiary amine (aliphatic) .

Scientific Research Applications

Fluorescent Probe Design

The compound is used in the design and synthesis of fluorescent probes . These probes are vital tools in biomedical research, environmental monitoring, and food safety, as they can detect biomolecules or molecular activities within cells through fluorescence signals.

Proteolytic Enzyme Research

In molecular biology, Benzyldiisopropylamine is applied in the study of proteolytic enzymes . It can be used in the preparation of Klenow fragments, peptide synthesis, and digestion of unwanted proteins during nucleic acid purification.

Safety and Hazards

BDIPA should be handled with care to avoid dust formation and inhalation . In case of skin contact, it should be washed off with soap and plenty of water . If ingested or inhaled, medical attention should be sought immediately . It should be stored in suitable, closed containers for disposal .

properties

IUPAC Name

N-benzyl-N-propan-2-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c1-11(2)14(12(3)4)10-13-8-6-5-7-9-13/h5-9,11-12H,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOTQULLXGZGQMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20404465
Record name BENZYLDIISOPROPYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyldiisopropylamine

CAS RN

34636-09-4
Record name BENZYLDIISOPROPYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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